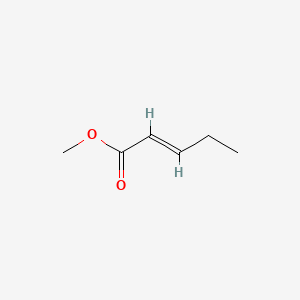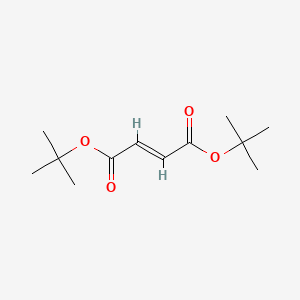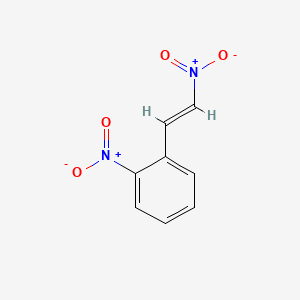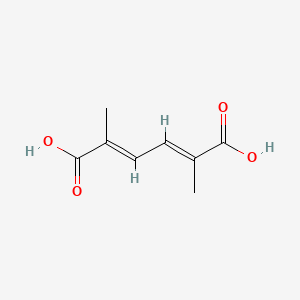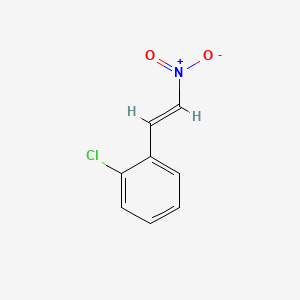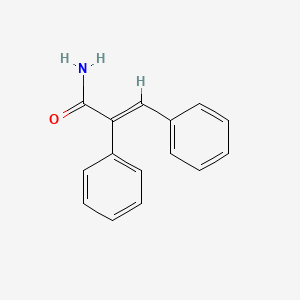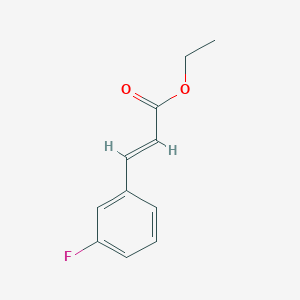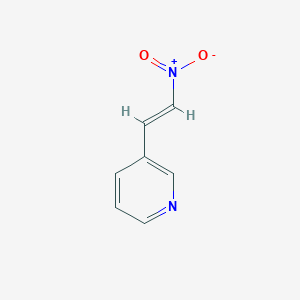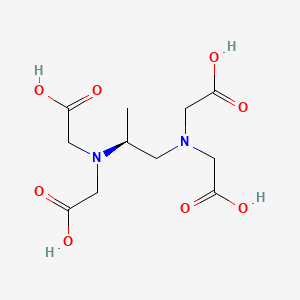
Fmoc-(R)-3-氨基-4,4-二苯基丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid is a useful research compound. Its molecular formula is C31H27NO4 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-4,4-diphenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
活性药物中间体
Fmoc-(R)-3-氨基-4,4-二苯基丁酸: 用作活性药物中间体 。此应用对于开发新药至关重要,其中该化合物作为更复杂分子合成的构建块。它在药物合成中的作用意义重大,因为它具有保护基团,可使药物开发过程中发生选择性反应。
基于肽的水凝胶
这种化合物参与基于肽的水凝胶(PHGs)的制备,PHGs 是一种生物相容性材料,适用于生物学、生物医学和生物技术应用 。PHGs 用于药物递送系统和用于成像的诊断工具。Fmoc 基团促进自组装的能力使其成为制备具有所需机械和化学性质的水凝胶的极佳候选者。
组织工程
Fmoc 衍生物肽,包括Fmoc-(R)-3-氨基-4,4-二苯基丁酸,在组织工程中具有潜在的应用 。它们可以形成自支撑水凝胶,为细胞粘附、存活和复制提供生理相关的环境。这对开发能够支持组织生长和再生的支架尤为重要。
生物打印支架
该化合物的衍生物被提议用作生物打印应用的支架 。生物打印需要可以以逐层方式精确沉积以创建三维结构的材料。Fmoc 衍生肽的自组装性质使其适合此目的,从而允许构建复杂的组织模型。
自组装材料
Fmoc: -修饰的氨基酸和短肽,包括Fmoc-(R)-3-氨基-4,4-二苯基丁酸,表现出自组装特征 。这些材料可以形成各种纳米结构,例如胶束、囊泡和纳米纤维,这些纳米结构在纳米技术和材料科学中很有用,用于创造具有特定功能的新型材料。
化学和物理刺激响应材料
由于Fmoc 基团的固有特性,Fmoc-(R)-3-氨基-4,4-二苯基丁酸 等化合物可用于制备对化学和物理刺激做出反应的材料 。这种响应性在开发智能材料方面很有价值,这些材料可以根据环境变化(例如 pH 值、温度或光)改变其特性。
未来方向
Future research on this compound could involve studying its biological activity, if any. This could involve in vitro testing with relevant cell lines, or in vivo testing in animal models. If the compound shows promising activity, it could be further optimized through medicinal chemistry approaches .
作用机制
Target of Action
The primary target of Fmoc-®-3-Amino-4,4-diphenyl-butyric acid is the amine group of amino acids . The compound acts as a protecting group for amines during peptide synthesis .
Mode of Action
Fmoc-®-3-Amino-4,4-diphenyl-butyric acid, or Fmoc, is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This forms a carbamate , which protects the amine during peptide synthesis . The Fmoc group is base-labile , meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the efficient synthesis of peptides.
Pharmacokinetics
Its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is noteworthy .
Result of Action
The result of Fmoc action is the protection of the amine group during peptide synthesis . This allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . The Fmoc group also has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .
Action Environment
The action of Fmoc-®-3-Amino-4,4-diphenyl-butyric acid is influenced by the chemical environment in which it is used. For instance, the choice of solvent can affect the efficiency of the Fmoc protection and deprotection processes . Additionally, the presence of a base is necessary for the removal of the Fmoc group .
属性
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRZIYGFRVKFSB-MUUNZHRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
